molecular formula C11H17F3N2O3 B6249054 8-amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, Mixture of diastereomers CAS No. 2413868-67-2

8-amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, Mixture of diastereomers

Cat. No. B6249054
CAS RN: 2413868-67-2
M. Wt: 282.26 g/mol
InChI Key: ZHRSUKZBPHEKGR-UHFFFAOYSA-N
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Description

8-amino-2-azaspiro[4.5]decan-1-one trifluoroacetic acid is a chemical compound with the CAS Number: 2413868-67-2 . It has a molecular weight of 282.26 . The compound is a mixture of diastereomers . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 8-amino-2-azaspiro[4.5]decan-1-one trifluoroacetic acid is 1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-6-11-8(9)12;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

8-amino-2-azaspiro[4.5]decan-1-one trifluoroacetic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, mixture of diastereomers involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-penten-1-ol", "2,2-dimethyl-1,3-dioxane-4,6-dione", "ammonium acetate", "trifluoroacetic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Conversion of 4-penten-1-ol to 4-penten-1-al", "Step 2: Reaction of 4-penten-1-al with 2,2-dimethyl-1,3-dioxane-4,6-dione and ammonium acetate to form a spirocyclic intermediate", "Step 3: Reduction of the spirocyclic intermediate with sodium borohydride to form a mixture of diastereomers", "Step 4: Treatment of the mixture of diastereomers with trifluoroacetic acid to form 8-amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, mixture of diastereomers" ] }

CAS RN

2413868-67-2

Molecular Formula

C11H17F3N2O3

Molecular Weight

282.26 g/mol

IUPAC Name

8-amino-2-azaspiro[4.5]decan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-6-11-8(9)12;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)

InChI Key

ZHRSUKZBPHEKGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCNC2=O.C(=O)(C(F)(F)F)O

Purity

90

Origin of Product

United States

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